3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a fluorene moiety attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 9H-fluoren-2-amine with 5,5-dimethyl-2-cyclohexen-1-one under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic addition to the cyclohexenone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like NH3, RSH in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted fluorenes with various functional groups.
Scientific Research Applications
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-2-ylamine: Shares the fluorene moiety but lacks the cyclohexenone ring.
5,5-dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone ring but lacks the fluorene moiety.
2,7-dichloro-9H-fluorene: A fluorene derivative with chlorine substituents.
Uniqueness
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of the fluorene and cyclohexenone moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C21H21NO |
---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)12-17(11-18(23)13-21)22-16-7-8-20-15(10-16)9-14-5-3-4-6-19(14)20/h3-8,10-11,22H,9,12-13H2,1-2H3 |
InChI Key |
UPVIYVOEIBWKNU-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Origin of Product |
United States |
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